N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE
CAS No.: 1797159-50-2
Cat. No.: VC6542129
Molecular Formula: C13H21NO2S
Molecular Weight: 255.38
* For research use only. Not for human or veterinary use.
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE - 1797159-50-2](/images/structure/VC6542129.png)
Specification
CAS No. | 1797159-50-2 |
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Molecular Formula | C13H21NO2S |
Molecular Weight | 255.38 |
IUPAC Name | N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15) |
Standard InChI Key | LKKGQYULKKRMSO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 5-methylthiophene ring linked to a methoxyethyl-pivalamide moiety. The thiophene ring’s aromaticity and sulfur atom contribute to its electronic properties, while the pivalamide group () introduces steric bulk, affecting solubility and reactivity . Key structural descriptors include:
Synthesis and Industrial Production
The synthesis typically involves reacting 2-methoxy-5-methylthiophene with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under inert conditions to prevent oxidation of the thiophene ring. Industrial-scale production employs continuous flow reactors to enhance yield and purity, followed by purification via recrystallization or chromatography.
Key Reaction Conditions:
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Reagents: Pivaloyl chloride, triethylamine
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Temperature: 0–25°C (exothermic reaction controlled via cooling)
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Solvent: Dichloromethane or tetrahydrofuran
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Yield: ~70–85% after purification
Applications in Organic Electronics
Charge Transport in Thin-Film Transistors
The compound’s planar thiophene core and conjugated π-system enable efficient charge carrier mobility. Thin films fabricated via spin-coating exhibit field-effect transistor (FET) characteristics with hole mobilities of . These properties position it as a candidate for flexible electronics and OLEDs.
Stability and Film Formation
The pivalamide group enhances thermal stability, with decomposition temperatures exceeding 200°C. This stability is critical for device longevity in high-temperature environments.
Comparative Analysis with Structural Analogs
N-Ethyl-2,2-dimethylpropanamide
A simpler analog (CAS 14278-29-6) lacks the thiophene moiety, resulting in reduced electronic activity. Its primary use is as a solvent or intermediate in organic synthesis .
2-Methoxy-5-methylthiophene
The precursor to the target compound, this molecule serves as a building block in heterocyclic chemistry. Its reactivity in electrophilic substitution reactions is well-documented.
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